![molecular formula C31H41N3O2 B10912492 3-(3,5-di-tert-butyl-4-hydroxyphenyl)-N'-{(E)-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylidene}propanehydrazide](/img/structure/B10912492.png)
3-(3,5-di-tert-butyl-4-hydroxyphenyl)-N'-{(E)-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylidene}propanehydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[3,5-DI(TERT-BUTYL)-4-HYDROXYPHENYL]-N’~1~-{(E)-1-[2,5-DIMETHYL-1-(4-METHYLPHENYL)-1H-PYRROL-3-YL]METHYLIDENE}PROPANOHYDRAZIDE is a complex organic compound known for its antioxidant properties. It is often used in various industrial applications due to its stability and effectiveness in preventing oxidative degradation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3,5-DI(TERT-BUTYL)-4-HYDROXYPHENYL]-N’~1~-{(E)-1-[2,5-DIMETHYL-1-(4-METHYLPHENYL)-1H-PYRROL-3-YL]METHYLIDENE}PROPANOHYDRAZIDE typically involves multiple steps:
Formation of the Phenolic Intermediate: The initial step involves the alkylation of 4-hydroxyphenyl with tert-butyl groups to form 3,5-di(tert-butyl)-4-hydroxyphenyl.
Hydrazide Formation: The phenolic intermediate is then reacted with propanohydrazide under controlled conditions to form the hydrazide derivative.
Condensation Reaction: The final step involves the condensation of the hydrazide derivative with 1-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methanal under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound often employs high-throughput synthesis techniques to ensure purity and yield. Key steps include:
Catalytic Alkylation: Using catalysts to enhance the alkylation process.
Controlled Reaction Conditions: Maintaining specific temperatures and pH levels to optimize the reaction rates and product stability.
Purification: Employing methods such as recrystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenolic hydroxyl group, leading to the formation of quinones.
Reduction: Reduction reactions can occur at the hydrazide moiety, converting it to corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can take place at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides, and other electrophiles.
Major Products
Oxidation Products: Quinones and related derivatives.
Reduction Products: Amines and hydrazines.
Substitution Products: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Chemistry
Antioxidants: Used as a stabilizer in polymers to prevent oxidative degradation.
Catalysis: Acts as a ligand in catalytic reactions, enhancing the efficiency of metal catalysts.
Biology
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes involved in oxidative stress.
Cellular Protection: Studied for its role in protecting cells from oxidative damage.
Medicine
Drug Development: Explored as a potential therapeutic agent due to its antioxidant properties.
Disease Prevention:
Industry
Polymer Stabilization: Widely used in the plastics industry to enhance the longevity and durability of polymer products.
Food Packaging: Approved for use in food contact materials to prevent oxidation of packaged goods.
Mechanism of Action
The compound exerts its effects primarily through its antioxidant activity. The phenolic hydroxyl group can donate hydrogen atoms to free radicals, neutralizing them and preventing oxidative damage. The tert-butyl groups provide steric hindrance, enhancing the stability of the phenolic radical formed during this process. Additionally, the hydrazide moiety can interact with reactive oxygen species, further contributing to the compound’s antioxidant properties.
Comparison with Similar Compounds
Similar Compounds
Butylated Hydroxytoluene (BHT): A simpler phenolic antioxidant used in similar applications.
Butylated Hydroxyanisole (BHA): Another phenolic antioxidant with similar properties but different structural features.
Pentaerythritol Tetrakis(3,5-di-tert-butyl-4-hydroxyhydrocinnamate): A higher performance antioxidant used when greater stability is required.
Uniqueness
3-[3,5-DI(TERT-BUTYL)-4-HYDROXYPHENYL]-N’~1~-{(E)-1-[2,5-DIMETHYL-1-(4-METHYLPHENYL)-1H-PYRROL-3-YL]METHYLIDENE}PROPANOHYDRAZIDE is unique due to its complex structure, which provides enhanced stability and effectiveness compared to simpler antioxidants. The combination of phenolic, hydrazide, and pyrrole moieties allows for multiple mechanisms of action, making it a versatile compound in various applications.
Properties
Molecular Formula |
C31H41N3O2 |
|---|---|
Molecular Weight |
487.7 g/mol |
IUPAC Name |
3-(3,5-ditert-butyl-4-hydroxyphenyl)-N-[(E)-[2,5-dimethyl-1-(4-methylphenyl)pyrrol-3-yl]methylideneamino]propanamide |
InChI |
InChI=1S/C31H41N3O2/c1-20-10-13-25(14-11-20)34-21(2)16-24(22(34)3)19-32-33-28(35)15-12-23-17-26(30(4,5)6)29(36)27(18-23)31(7,8)9/h10-11,13-14,16-19,36H,12,15H2,1-9H3,(H,33,35)/b32-19+ |
InChI Key |
OYHWRMREHABHRC-BIZUNTBRSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)N2C(=CC(=C2C)/C=N/NC(=O)CCC3=CC(=C(C(=C3)C(C)(C)C)O)C(C)(C)C)C |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=CC(=C2C)C=NNC(=O)CCC3=CC(=C(C(=C3)C(C)(C)C)O)C(C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


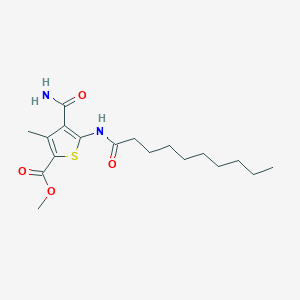
![4-chloro-N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide](/img/structure/B10912419.png)
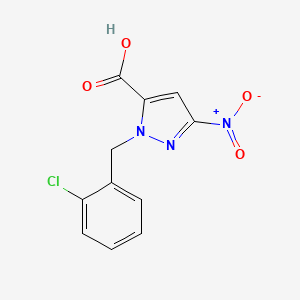
![6-(4-methoxyphenyl)-3-methyl-N-[4-(pyrrolidin-1-yl)benzyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10912436.png)
![1-ethyl-N,3-dimethyl-6-(4-methylphenyl)-N-(1-methylpiperidin-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10912441.png)
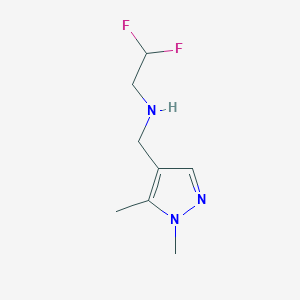
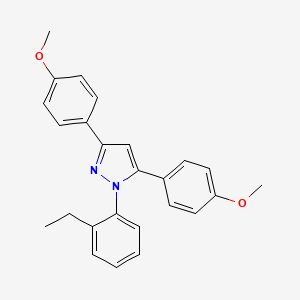
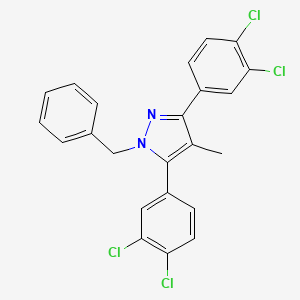
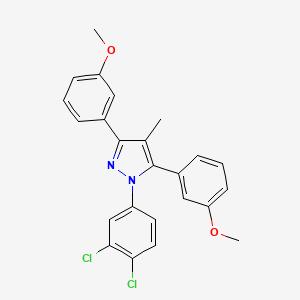
![6-cyclopropyl-N-[4-(2-methoxyphenoxy)phenyl]-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10912465.png)

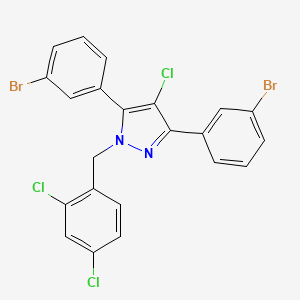
![1,3,5-trimethyl-N-[1-(propan-2-yl)piperidin-4-yl]-1H-pyrazole-4-carboxamide](/img/structure/B10912478.png)
![5-phenyl-N-[(1-propyl-1H-pyrazol-5-yl)methyl][1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B10912483.png)
